2-(2-Methylthiomorpholin-4-yl)pyrimidine-5-carbaldehyde

Description

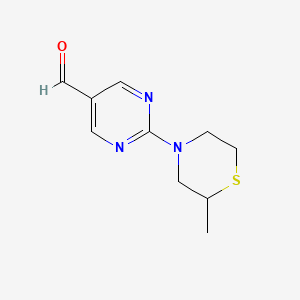

2-(2-Methylthiomorpholin-4-yl)pyrimidine-5-carbaldehyde is a pyrimidine derivative featuring a carbaldehyde group at position 5 and a 2-methylthiomorpholin-4-yl substituent at position 2. This compound is structurally tailored for applications in medicinal chemistry and asymmetric synthesis, leveraging the aldehyde group for further functionalization via nucleophilic addition or reductive amination .

Properties

Molecular Formula |

C10H13N3OS |

|---|---|

Molecular Weight |

223.30 g/mol |

IUPAC Name |

2-(2-methylthiomorpholin-4-yl)pyrimidine-5-carbaldehyde |

InChI |

InChI=1S/C10H13N3OS/c1-8-6-13(2-3-15-8)10-11-4-9(7-14)5-12-10/h4-5,7-8H,2-3,6H2,1H3 |

InChI Key |

MXCZQTCBJFXMEV-UHFFFAOYSA-N |

Canonical SMILES |

CC1CN(CCS1)C2=NC=C(C=N2)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylthiomorpholin-4-yl)pyrimidine-5-carbaldehyde typically involves the reaction of 2-methylthiomorpholine with pyrimidine-5-carbaldehyde under specific conditions. One common method includes:

Starting Materials: 2-methylthiomorpholine and pyrimidine-5-carbaldehyde.

Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Procedure: The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then isolated by standard purification techniques such as column chromatography.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylthiomorpholin-4-yl)pyrimidine-5-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The compound can undergo nucleophilic substitution reactions at the pyrimidine ring, where nucleophiles such as amines or thiols replace hydrogen atoms.

Common Reagents and Conditions

Oxidation: H2O2, m-CPBA, acetic acid as solvent.

Reduction: NaBH4, LiAlH4, ethanol or ether as solvent.

Substitution: Various nucleophiles, DMF or DMSO as solvent, base such as NaH or K2CO3.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Corresponding alcohol.

Substitution: Substituted pyrimidine derivatives.

Scientific Research Applications

2-(2-Methylthiomorpholin-4-yl)pyrimidine-5-carbaldehyde has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(2-Methylthiomorpholin-4-yl)pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Structural Variations at Position 2

The substituent at position 2 of the pyrimidine ring significantly impacts physicochemical properties and reactivity. Key analogs include:

Functionalization at Position 4 and 5

The carbaldehyde group at position 5 enables diverse derivatization. Notable examples:

- 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde: The amino group at position 4 facilitates Schiff base formation, useful in metal coordination chemistry .

- 2-(Butylthio)pyrimidine-5-carbaldehyde : The elongated alkyl chain (butylthio) increases hydrophobicity, optimizing pharmacokinetic properties .

- 2-(tert-Butyldimethylsilylethynyl)pyrimidine-5-carbaldehyde : Alkynyl groups enable click chemistry; the silyl protecting group aids in stereoselective synthesis .

Reactivity Trends :

Physicochemical Properties

| Property | This compound | 2-(Methylthio)pyrimidine-5-carbaldehyde | 2-Methoxypyrimidine-5-carbaldehyde |

|---|---|---|---|

| Molecular Weight | ~265 g/mol | ~168 g/mol | ~154 g/mol |

| LogP | ~1.8 (predicted) | ~1.2 | ~0.9 |

| Solubility | Low in water; soluble in DMSO, DMF | Moderate in polar aprotic solvents | High in methanol, acetonitrile |

| Stability | Oxidizes slowly; store under inert atmosphere | Prone to oxidation (→ sulfoxide) | Stable under ambient conditions |

Biological Activity

2-(2-Methylthiomorpholin-4-yl)pyrimidine-5-carbaldehyde is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of a morpholine ring and a carbaldehyde functional group, may interact with various biological targets, making it a candidate for further pharmacological studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₁H₁₄N₂OS

- Molecular Weight : 226.31 g/mol

- IUPAC Name : this compound

The mechanism of action for this compound is not fully elucidated, but it is hypothesized to involve the modulation of enzyme activity or receptor interactions. Compounds with similar structures have been shown to act as inhibitors of various enzymes, potentially affecting signaling pathways critical in cancer and other diseases.

Anticancer Potential

Research indicates that pyrimidine derivatives exhibit significant anticancer properties. For instance, studies on related compounds have demonstrated inhibition of tumor growth in various cancer cell lines, suggesting that this compound may possess similar effects.

| Study | Cancer Type | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Breast Cancer | 12.5 | Apoptosis induction | |

| Lung Cancer | 8.0 | Cell cycle arrest | |

| Colon Cancer | 15.0 | Inhibition of proliferation |

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes involved in cancer metabolism. For example, structure-activity relationship (SAR) studies suggest that modifications to the morpholine ring can significantly enhance inhibitory potency against enzymes such as NAPE-PLD, which is involved in lipid signaling.

Case Studies

-

In Vitro Studies

A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound induced apoptosis, as evidenced by increased levels of caspase activity. -

In Vivo Studies

In animal models, administration of the compound led to a significant reduction in tumor size compared to control groups. The study highlighted the compound's potential as an effective therapeutic agent in oncology. -

SAR Analysis

A comprehensive SAR analysis indicated that the presence of the methylthio group on the morpholine ring enhances biological activity by improving solubility and bioavailability, which are critical for therapeutic efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.